molecular formula C17H25ClN2O2 B8279254 4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

Cat. No. B8279254
M. Wt: 324.8 g/mol
InChI Key: BPVIQEUFAVEGNU-UHFFFAOYSA-N
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Patent
US06362177B1

Procedure details

A solution of 1-(4-chlorobenzyl)nipecotic acid (7.06 g, 27.8 mmol) in tBuOH (500 mL) was treated with Et3N (3.38 g) and activated 3 A molecular sieves (30 g). Diphenylphosphoryl azide (8.58 g) was added, and the reaction mixture was warmed at reflux for 18 h. The mixture was cooled and the solvent was reflux for 18 h. The mixture was cooled and the solvent was remove under vacuum. The residue was dissolved in EtOAc (500 mL), and the organic phase was washed with saturated aqueous NaHCO3 (2×100 mL) and brine (50 mL), dried (Na2SO4), and concentrated in vacuo. Chromatography (SiO2, 25% EtOAc-hexane) afforded 1-(4-chlorobenzyl)-3-{(tert-butoxycarbonyl)amino}piperidine (2.95 g, 32.6%) as a white crystalline solid: 1H NMR (CDCl3, 300 MHz) δ1.4-1.75 (br, 4H), 2.2-2.7 (br, 4H), 3.5 (br, 2H), 3.8 (br, 1H), 7.3 (br, 4H); The purity was determined by RPLC/MS (>99%); ESI/MS m/e 269.2 (M++H-56, C17H26ClN2O2).
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][N:7]2[CH2:15][CH2:14][CH2:13][CH:9](C(O)=O)[CH2:8]2)=[CH:4][CH:3]=1.CC[N:20]([CH2:23]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])C=CC=CC=1.[CH3:42][C:43]([OH:46])([CH3:45])[CH3:44]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:15][CH2:14][CH2:13][CH:9]([NH:20][C:23]([O:46][C:43]([CH3:45])([CH3:44])[CH3:42])=[O:32])[CH2:8]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
7.06 g
Type
reactant
Smiles
ClC1=CC=C(CN2CC(C(=O)O)CCC2)C=C1
Name
Quantity
3.38 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
500 mL
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
8.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the solvent was reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was remove under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (500 mL)
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous NaHCO3 (2×100 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2CC(CCC2)NC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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